molecular formula C21H24N4 B15363867 N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine

N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine

Cat. No.: B15363867
M. Wt: 332.4 g/mol
InChI Key: IVHLLLANKSUTQN-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine: is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinazoline core, a piperidine ring, and a phenylethyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: This can be achieved by cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions where a suitable leaving group on the quinazoline core is replaced by a piperidine moiety.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached via reductive amination or alkylation reactions using phenylethylamine or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the quinazoline core or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the quinazoline core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated quinazoline derivatives, piperidine, and phenylethylamine under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The piperidine ring and phenylethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine: Similar structure but with a different position of the phenylethyl group.

    N-(1-phenylethyl)-2-(morpholin-1-yl)quinazolin-4-amine: Similar structure but with a morpholine ring instead of a piperidine ring.

    N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-one: Similar structure but with a ketone group on the quinazoline core.

Uniqueness

N-(1-phenylethyl)-2-(piperidin-1-yl)quinazolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24N4

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1-phenylethyl)-2-piperidin-1-ylquinazolin-4-amine

InChI

InChI=1S/C21H24N4/c1-16(17-10-4-2-5-11-17)22-20-18-12-6-7-13-19(18)23-21(24-20)25-14-8-3-9-15-25/h2,4-7,10-13,16H,3,8-9,14-15H2,1H3,(H,22,23,24)

InChI Key

IVHLLLANKSUTQN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCCCC4

Origin of Product

United States

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